![molecular formula C8H16S3 B13897021 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane CAS No. 93788-31-9](/img/structure/B13897021.png)
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE typically involves the reaction of 2-(methylthio)ethylamine with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE: Similar structure but contains an oxygen atom in the ring.
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-THIAZOLINE: Contains a nitrogen atom in the ring.
Uniqueness
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE is unique due to the presence of two sulfur atoms in its ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
CAS No. |
93788-31-9 |
|---|---|
Molecular Formula |
C8H16S3 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dithiolane |
InChI |
InChI=1S/C8H16S3/c1-6-7(2)11-8(10-6)4-5-9-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HMABSLPAXSKGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(S1)CCSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


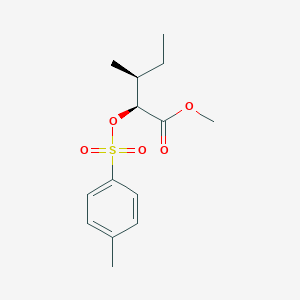


![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
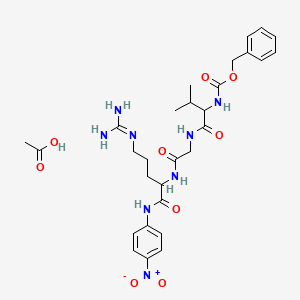
![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
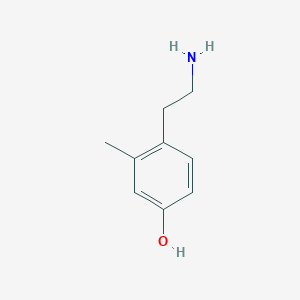
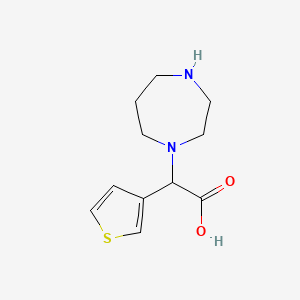
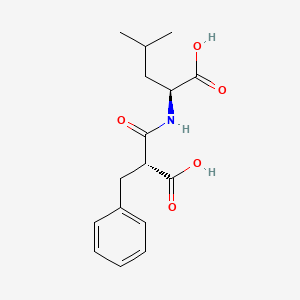
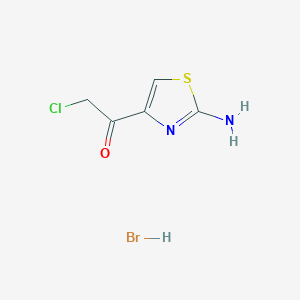
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
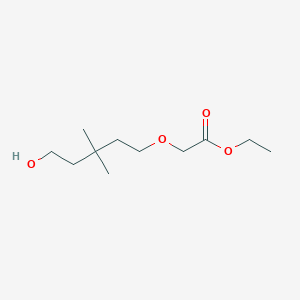
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
